
Hydrocinchonine
Overview
Description
Hydrocinchonine, also known as cinchonifine, belongs to the class of organic compounds known as cinchona alkaloids. These are alkaloids structurally characterized by the presence of the cinchonan skeleton, which consists of a quinoline linked to an azabicyclo[2. 2. 2]octane moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Mechanism of Action
Target of Action
Hydrocinchonine, also known as GNF-PF-4292 or Hydrocinchonidine, is a multidrug resistance (MDR)-reversal agent . It primarily targets P-glycoprotein (P-gp), a protein that plays a crucial role in drug efflux, contributing to multidrug resistance in cancer cells .
Mode of Action
This compound interacts with its target, P-gp, to increase the cytotoxicity of certain drugs in P-gp-positive cells . By inhibiting P-gp, this compound prevents the efflux of chemotherapeutic drugs from cancer cells, thereby enhancing their cytotoxic effect . This results in a synergistic apoptotic effect when used in combination with drugs like Paclitaxel .
Biochemical Pathways
It is known to exert its effects through the modulation of p-gp, which is involved in the efflux of various chemotherapeutic drugs . By inhibiting P-gp, this compound may affect multiple biochemical pathways related to drug resistance in cancer cells .
Pharmacokinetics
As a derivative of cinchona alkaloids, it may share similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
This compound exerts a synergistic apoptotic effect with Paclitaxel in P-gp-positive cells . It effectively enhances the accumulation of P-gp substrate, leading to increased cytotoxicity . Additionally, it has been observed to cleave poly (ADP-ribose) polymerase (PARP), activate caspase-3, and downregulate P-gp expression .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the presence of other drugs (like Paclitaxel) can enhance its efficacy . .
Biochemical Analysis
Cellular Effects
It is known that similar compounds, such as Cinchonine, have demonstrated anti-cancer activity by activating caspase-3 and PARP-1, and triggering the endoplasmic reticulum stress response .
Molecular Mechanism
Similar compounds like Cinchonine have been shown to promote caspase-3 activation and PARP1 cleavage in liver cancer cells . They also activate the endoplasmic reticulum stress response by upregulating GRP78 and promoting PERK and Eukaryotic Translation Initiation Factor 2 α phosphorylation .
Biological Activity
Hydrocinchonine is a compound derived from the cinchona alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Overview of this compound
This compound is a structural derivative of cinchonine, characterized by the presence of a hydroxyl group. It belongs to the class of 8-hydroxyquinoline (8-HQ) derivatives, which have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties .
Anticancer Activity
Recent studies have demonstrated that this compound enhances the cytotoxic effects of paclitaxel in multidrug-resistant cancer cells. Specifically, it has been shown to potentiate paclitaxel-induced apoptosis in MES-SA/DX5 uterine sarcoma cells by reversing multidrug resistance mechanisms . The study reported that this compound significantly increased the cytotoxicity of paclitaxel in P-glycoprotein positive cells, indicating its potential as an adjuvant therapy in cancer treatment.
Table 1: Cytotoxicity Enhancement by this compound
Compound | Cell Line | Cytotoxicity Increase (%) |
---|---|---|
This compound | MES-SA/DX5 | Significant |
Cinchonine | MES-SA/DX5 | Moderate |
Quinidine | MES-SA/DX5 | Moderate |
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. Research indicates that compounds with 8-HQ moieties, including this compound, display activity against antibiotic-resistant strains of bacteria. In particular, derivatives have shown effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, suggesting that this compound could be a lead compound for developing new antibacterial agents .
Table 2: Antimicrobial Activity of this compound Derivatives
Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
Staphylococcus aureus | 0.0625 |
Klebsiella pneumoniae | >0.125 |
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its chemical structure. The presence of electron-withdrawing groups and the lipophilicity of the compound are critical factors determining its efficacy. Studies have shown that increasing lipophilicity correlates with enhanced antiviral activity against H5N1 avian influenza viruses .
Table 3: Structure-Activity Relationships
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing | Increases activity |
Lipophilicity | Correlates with potency |
Mono-substituted | Moderate activity |
Di-substituted | Higher inhibition |
Case Studies
- Anticancer Study : A study investigated the effect of this compound on paclitaxel-induced cytotoxicity in uterine sarcoma cells. Results indicated a significant increase in cell death rates when this compound was co-administered with paclitaxel, suggesting its role as a chemosensitizer .
- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of this compound derivatives against various bacterial strains. The results highlighted its effectiveness against resistant strains, paving the way for further development as an antibiotic agent .
Scientific Research Applications
Chiral Base in Organic Synthesis
Hydrocinchonine is extensively used as a chiral base in asymmetric synthesis. Its ability to facilitate reactions that produce optically active compounds makes it invaluable in the pharmaceutical industry.
- 1,3-Dipolar Cycloaddition Reactions : this compound can act as a catalyst in the 1,3-dipolar cycloaddition of alkenes with azomethine ylides. This reaction is crucial for synthesizing complex molecules with defined stereochemistry .
- Aza-Henry Reaction : This reaction involves the formation of quaternary centers in organic compounds. This compound enhances the yield and selectivity of this reaction, making it a preferred choice for synthesizing pharmaceuticals .
Medicinal Chemistry
This compound has shown potential in enhancing the efficacy of existing drugs, particularly in cancer treatment.
- Reversal of Drug Resistance : A study demonstrated that this compound, along with cinchonine and quinidine, significantly increased the cytotoxicity of paclitaxel in P-glycoprotein-positive uterine sarcoma cells. This suggests that this compound can be used to overcome multidrug resistance in cancer therapy .
- Antimalarial Activity : Similar to other cinchona alkaloids, this compound exhibits antimalarial properties. Its derivatives are being explored for their effectiveness against malaria parasites, potentially leading to new treatments .
Case Study 1: this compound in Cancer Therapy
A research article published in Cancer Letters investigated the effects of this compound on paclitaxel-induced cytotoxicity. The study found that this compound significantly potentiated the drug's effects by inhibiting P-glycoprotein-mediated drug efflux, thereby enhancing apoptosis in cancer cells . This finding underscores its potential as an adjunct therapy in cancer treatment.
Case Study 2: Asymmetric Synthesis
In a comprehensive study on asymmetric synthesis, this compound was employed as a chiral auxiliary for synthesizing various biologically active compounds. The results indicated that using this compound led to high enantiomeric excesses and yields in several key reactions, demonstrating its utility in producing optically pure substances necessary for drug development .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for characterizing Hydrocinchonine’s structural and physicochemical properties?
To ensure reproducibility, employ spectroscopic techniques (e.g., NMR, IR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity analysis. Include detailed protocols for sample preparation, solvent systems, and calibration standards. For novel derivatives, provide crystallographic data (XRD) and computational modeling (DFT) to validate stereochemistry . Comparative tables summarizing spectral data against known analogs are essential to establish identity .
Q. How can researchers design a robust literature review strategy for this compound-related studies?
Begin with specialized chemistry databases (SciFinder, Reaxys) using keywords like “this compound,” “Cinchona alkaloids,” and “stereoselective synthesis.” Prioritize primary literature from peer-reviewed journals (e.g., J. Org. Chem.) and avoid non-curated platforms. Use citation tracking to identify seminal works and recent reviews. Tabulate key findings (e.g., biological activity, synthetic routes) to highlight knowledge gaps .
Q. What criteria should guide the selection of this compound analogs for comparative studies?
Focus on structural variations (e.g., substituents at C9 or quinuclidine ring modifications) with documented impacts on bioactivity. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs. Include a rationale for controls (e.g., Cinchonidine, Quinidine) and justify sample sizes based on statistical power analysis .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Apply a multi-disciplinary approach:
- Experimental : Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variables. Use isothermal titration calorimetry (ITC) to quantify binding affinities.
- Analytical : Perform meta-analyses of published dose-response curves to identify outliers or methodological biases.
- Computational : Compare molecular docking results across multiple software (AutoDock, Schrödinger) to assess consensus . Document uncertainties in instrumentation (e.g., ±5% error in IC50 measurements) and discuss implications .
Q. What strategies optimize the reproducibility of this compound’s enantioselective synthesis?
- Catalytic Systems : Screen chiral catalysts (e.g., Jacobsen’s thiourea) with varying steric/electronic profiles. Tabulate enantiomeric excess (ee) values and reaction yields.
- Process Controls : Monitor kinetic parameters (temperature gradients, mixing rates) using in-situ FTIR or Raman spectroscopy.
- Data Sharing : Publish raw chromatograms and crystallographic CIF files in FAIR-compliant repositories (e.g., ChemSpider) . Reference precedents from asymmetric catalysis literature to justify protocol adaptations .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy studies of this compound?
- Pharmacokinetic Analysis : Measure plasma protein binding and metabolic stability (e.g., microsomal half-life) to explain bioavailability gaps.
- Model Selection : Validate animal models (e.g., murine vs. primate) for target relevance. Use compartmental modeling to extrapolate in vitro IC50 to effective in vivo doses.
- Data Integration : Create heatmaps correlating in vitro potency (e.g., Ki), ADMET properties, and in vivo outcomes .
Q. Methodological Frameworks
Q. Which frameworks (e.g., PICO, FINER) are applicable to this compound hypothesis development?
- PICO : Define Population (e.g., enzyme targets), Intervention (this compound concentration), Comparison (positive/negative controls), and Outcome (inhibition rate).
- FINER : Ensure hypotheses are Feasible (lab resources), Novel (unexplored stereochemical effects), and Relevant (malaria drug resistance). Align objectives with gaps identified in systematic reviews .
Q. What steps ensure ethical and rigorous data reporting in this compound research?
- Transparency : Disclose conflicts of interest and funding sources.
- Reproducibility : Archive raw datasets (spectra, chromatograms) and code for computational analyses.
- Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite data repositories in publications .
Q. Addressing Knowledge Gaps
Q. How can researchers identify underexplored applications of this compound in catalysis or medicinal chemistry?
Conduct high-throughput screening (HTS) against non-traditional targets (e.g., viral proteases, organocatalytic reactions). Use cheminformatics tools (e.g., KNIME, MOE) to predict off-target interactions or novel reactivity. Collaborate with interdisciplinary teams to validate hypotheses .
Q. What methodologies validate this compound’s role in chiral resolution beyond current literature?
Design comparative studies using racemic substrates with varying steric demands. Employ kinetic resolution experiments and X-ray crystallography to map enantioselectivity trends. Publish negative results (e.g., failed resolutions) to guide future work .
Properties
IUPAC Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJNHVWTKZUUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydrocinchonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 mg/mL at 16 °C | |
Record name | Hydrocinchonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
485-64-3, 485-65-4 | |
Record name | (8α,9R)-10,11-dihydrocinchonan-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (9S)-10,11-dihydrocinchonan-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrocinchonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 269 °C | |
Record name | Hydrocinchonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.